molecular formula C23H17ClFNO3S2 B4554993 methyl 2-{[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]amino}-5-ethyl-4-phenyl-3-thiophenecarboxylate

methyl 2-{[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]amino}-5-ethyl-4-phenyl-3-thiophenecarboxylate

Cat. No.: B4554993
M. Wt: 474.0 g/mol
InChI Key: LPNZTPBVOMHTDB-UHFFFAOYSA-N
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Description

Methyl 2-{[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]amino}-5-ethyl-4-phenyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C23H17ClFNO3S2 and its molecular weight is 474.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 473.0322416 g/mol and the complexity rating of the compound is 665. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Analytical Applications

A significant application of related compounds involves the synthesis and analysis of radioisotope-labelled versions, such as carbon-14 labelled dufulin. These labelled compounds are synthesized through complex processes involving ethyne cyclotrimerization, carboxylation, and several other steps. They are used as radiotracers to study metabolism, residue, and environmental behavior, demonstrating the importance of these compounds in analytical chemistry and environmental studies (Yang et al., 2018).

Crystal Structure Insights

The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied, revealing details about its thiophene ring substituted by a 2-amino group and a 3-methyl ester group. The orientation of the carbonyl group and the stabilization of the crystal structure through intra- and intermolecular hydrogen bonds highlight the compound's structural intricacies and potential for further chemical modifications (Vasu et al., 2004).

Synthetic Methodologies

Research has also focused on developing new synthetic methodologies, such as the synthesis of pyridothienopyrimidines from methyl 3-amino-4-arylaminothieno[2,3-b]pyridine-2-carboxylates. These studies not only explore the chemical reactivity and potential transformations of these compounds but also contribute to the development of novel heterocyclic compounds with potential applications in drug discovery and material science (Medvedeva et al., 2010).

Pharmacological Potential

The exploration of pharmacologically active benzo[b]thiophen derivatives, including studies on their synthesis, characterization, and evaluation as anti-cancer agents, represents another crucial area of research. Such studies aim to design and synthesize novel compounds with improved therapeutic profiles for treating various cancers, demonstrating the potential medical applications of these chemical entities (Mohareb et al., 2016).

Properties

IUPAC Name

methyl 2-[(3-chloro-4-fluoro-1-benzothiophene-2-carbonyl)amino]-5-ethyl-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFNO3S2/c1-3-14-16(12-8-5-4-6-9-12)18(23(28)29-2)22(31-14)26-21(27)20-19(24)17-13(25)10-7-11-15(17)30-20/h4-11H,3H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNZTPBVOMHTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(S1)NC(=O)C2=C(C3=C(C=CC=C3S2)F)Cl)C(=O)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-{[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]amino}-5-ethyl-4-phenyl-3-thiophenecarboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-{[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]amino}-5-ethyl-4-phenyl-3-thiophenecarboxylate
Reactant of Route 3
methyl 2-{[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]amino}-5-ethyl-4-phenyl-3-thiophenecarboxylate
Reactant of Route 4
Reactant of Route 4
methyl 2-{[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]amino}-5-ethyl-4-phenyl-3-thiophenecarboxylate
Reactant of Route 5
Reactant of Route 5
methyl 2-{[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]amino}-5-ethyl-4-phenyl-3-thiophenecarboxylate
Reactant of Route 6
methyl 2-{[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]amino}-5-ethyl-4-phenyl-3-thiophenecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.